molecular formula C20H19N3OS B5007677 3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile

3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile

Cat. No.: B5007677
M. Wt: 349.5 g/mol
InChI Key: GFHHYUBACWZQPN-UHFFFAOYSA-N
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Description

The compound “3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile” is a polycyclic organic compound . It belongs to the class of compounds known as benzopyrans, which includes chromenes . Chromenes are found in many pharmaceuticals and active natural products, and they have various pharmacological and biological properties .


Synthesis Analysis

The synthesis of this compound involves a one-pot three-component process . This method uses nickel ferrite magnetic nanoparticles as a recyclable catalyst in a green solvent at 40 °C . The structure of the target product was confirmed by FT-IR, 1 HNMR, 13 CNMR, and single crystal X-ray structure analysis .


Molecular Structure Analysis

The molecular structure of this compound has been predicted using Density Functional Theory in the solvent DMSO . The geometries of the title compound were optimized by B3LYP/6-31+G* and B3LYP/6-311++G** levels of theory . The electronic spectrum of the title compound in the solvent DMSO was carried out by TDB3LYP/6-311++G** method .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of substituted aromatic aldehydes, dimedone, malonitrile, in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its crystal structure . The compound is monoclinic, with a space group of C 2/ c (no. 15). The unit cell dimensions are a = 30.130 (8) Å, b = 8.825 (2) Å, c = 16.021 (4) Å, and β = 103.293 (4)° . The compound has a formula of C 24 H 22 N 2 O 3 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Protocols : This compound is synthesized using a Stork reaction — intramolecular transamination — alkylation tandem protocol. Its molecular and crystal structures were analyzed by X-ray diffraction, showing its potential in the field of organic chemistry and molecular engineering (Dyachenko et al., 2019).

Spectroscopic and Quantum Chemical Studies

  • Spectral Analysis : Spectral analysis, including FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy, has been conducted on similar quinoline derivatives. These studies are essential for understanding the chemical structure and properties of such compounds (Fatma, Bishnoi & Verma, 2015).
  • Quantum Chemical Studies : The electronic properties and composition of these molecules have been studied using Time-Dependent Density Functional Theory (TDDFT), providing insights into their potential applications in various scientific fields (Fatma, Bishnoi & Verma, 2015).

Optical and Electrical Properties

  • Structural and Optical Properties : The structural and optical properties of related quinoline derivatives in thin film form have been studied, highlighting their potential in material science and electronics (Zeyada, El-Nahass & El-Shabaan, 2016).
  • Photovoltaic Properties : Certain quinoline derivatives have shown promise in photovoltaic applications, indicating their potential use in the development of organic–inorganic photodiodes (Zeyada, El-Nahass & El-Shabaan, 2016).

Antimicrobial Activities

  • Antimicrobial Applications : Some derivatives of this compound have been evaluated for their antimicrobial activities, showing potential in pharmaceutical and medical research (Ghoneim, El-Farargy & Abdelaziz, 2014).

Corrosion Inhibition

  • Corrosion Inhibition : Novel quinoline derivatives, including similar compounds, have been studied for their effectiveness as corrosion inhibitors, which is significant in materials science and industrial applications (Erdoğan et al., 2017).

Dielectric Properties

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties, given the wide range of biological activities exhibited by similar compounds . Additionally, further studies could investigate the optimization of its synthesis process and the potential applications of this compound in various fields.

Properties

IUPAC Name

3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,6,8,9-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-20(2)8-12-16(13(24)9-20)15(11-6-4-3-5-7-11)17-18(22)14(10-21)25-19(17)23-12/h3-7,15,23H,8-9,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHHYUBACWZQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)SC(=C3N)C#N)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile
Reactant of Route 2
3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile
Reactant of Route 3
3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile
Reactant of Route 5
3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile

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